molecular formula C12H14F3N3 B8546455 N,N-Diethyl-5-(trifluoromethyl)-1H-indazol-3-amine CAS No. 61272-74-0

N,N-Diethyl-5-(trifluoromethyl)-1H-indazol-3-amine

Cat. No. B8546455
CAS RN: 61272-74-0
M. Wt: 257.25 g/mol
InChI Key: CPLPUPBTGJWHEG-UHFFFAOYSA-N
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Patent
USRE028939

Procedure details

A mixture of 5.0 g. of N,N-diethyl-2-bromo-5-trifluoromethylbenzamidine and 2.0 ml. of 95% hydrazine are refluxed in butanol for 12 hours. Evaporating the solution, treating the residue with ether and filtering gives 3-diethylamino-5-trifluoromethylindazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[C:4](=[NH:16])[C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:6]=1Br)[CH3:2].[NH2:19]N>C(O)CCC>[CH2:1]([N:3]([CH2:17][CH3:18])[C:4]1[C:5]2[C:6](=[CH:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=2)[NH:19][N:16]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(C1=C(C=CC(=C1)C(F)(F)F)Br)=N)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 5.0 g
CUSTOM
Type
CUSTOM
Details
Evaporating the solution
ADDITION
Type
ADDITION
Details
treating the residue with ether
FILTRATION
Type
FILTRATION
Details
filtering

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=NNC2=CC=C(C=C12)C(F)(F)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.